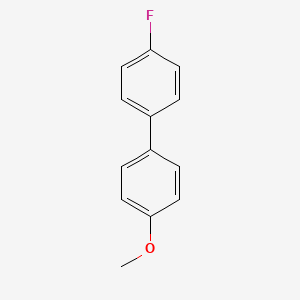

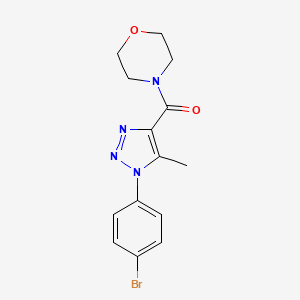

![molecular formula C12H17NO4S B2996002 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid CAS No. 313259-91-5](/img/structure/B2996002.png)

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

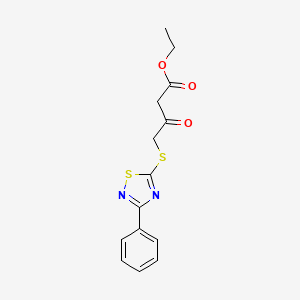

“3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid” is a unique chemical compound with the empirical formula C12H17NO4S . It has a molecular weight of 271.33 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid” is denoted by its empirical formula, C12H17NO4S . The exact spatial arrangement of these atoms, which would provide more insight into the compound’s properties and reactivity, is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid” are not fully detailed in the available resources. It is known that it has a molecular weight of 271.33 , but additional properties such as melting point, boiling point, solubility, and spectral data are not provided.Scientific Research Applications

Medicinal Chemistry and Pharmacology

- Class III Antiarrhythmic Activity : Compounds related to 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid have shown potential in Class III antiarrhythmic activity. These compounds exhibit potent activity by prolonging action potential duration without affecting conduction, offering a promising approach for treating arrhythmias (Ellingboe et al., 1992).

- Anticancer Agents : Derivatives of similar structures have been synthesized with significant proapoptotic activity on melanoma cell lines, highlighting their potential as anticancer agents (Yılmaz et al., 2015).

Organic Synthesis and Catalysis

- Catalytic Decarboxylative Radical Sulfonylation : Research has shown efficient methods for sulfone synthesis through decarboxylative radical sulfonylation, demonstrating broad substrate scope and functional group compatibility, which is crucial for pharmaceutical and agrochemical applications (He et al., 2020).

- Polymer Synthesis : Studies have utilized related sulfonyl compounds in the synthesis of aromatic polyamides with applications in high-performance materials. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, suitable for advanced engineering applications (Hsiao & Huang, 1997).

Environmental Science

- Microbial Degradation of Sulfonamide Antibiotics : Investigations into the microbial degradation pathways of sulfonamide antibiotics have revealed novel mechanisms involving ipso-hydroxylation and subsequent fragmentation, important for understanding the environmental fate of these compounds (Ricken et al., 2013).

properties

IUPAC Name |

3-(diethylsulfamoyl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-4-13(5-2)18(16,17)11-8-10(12(14)15)7-6-9(11)3/h6-8H,4-5H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJSSAJVKXGWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

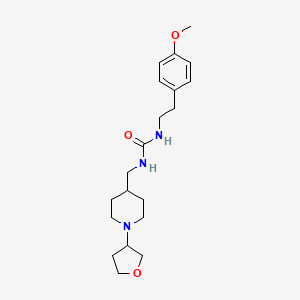

![3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995921.png)

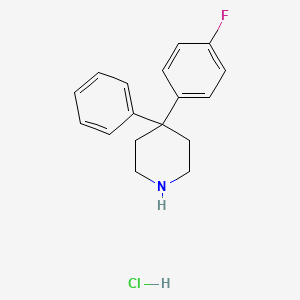

![7-(2-hydroxy-3-phenoxypropyl)-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2995923.png)

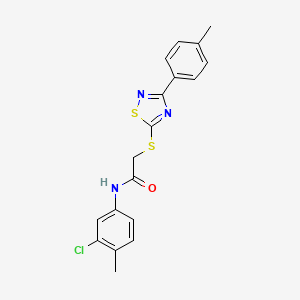

![2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2995924.png)

![(E)-4-(4-chlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2995929.png)

![ethyl 2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]benzoate](/img/structure/B2995931.png)